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An In-Depth Technical Guide to (S)-SPINOL: Structure, Properties, and Applications

Introduction

(S)-1,1'-Spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is a Cz-symmetric chiral diol
that has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid spirocyclic
backbone provides a well-defined and sterically hindered chiral environment, making it a
"privileged"” ligand scaffold. This unique structure is fundamental to the design of highly
effective chiral catalysts and ligands that facilitate a wide range of enantioselective
transformations. This guide provides a comprehensive overview of the structure, chemical
properties, synthesis, and applications of (S)-SPINOL for researchers and professionals in
chemical synthesis and drug development.

Structure and Core Properties

(S)-SPINOL is an axially chiral molecule characterized by a spiro center connecting two indane
moieties. The hydroxyl groups at the 7 and 7' positions are crucial for its function, serving as
handles for derivatization into various catalytically active species.
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Table 1: Identifiers and Core Properties of (S)-SPINOL

Property Value Reference(s)
CAS Number 223259-63-0 [1][2]
Molecular Formula C17H1602 [1][2]
Molecular Weight 252.31 g/mol [1112]

(S)-7,7'-Dihydroxy-1,1'-
Synonyms L [1]12]
spirobiindane

White to off-white crystalline
Appearance [1]
powder

Chemical and Physical Properties

The physicochemical properties of (S)-SPINOL are critical for its handling, storage, and
application in synthesis.

Table 2: Physicochemical Data for (S)-SPINOL
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Property Value Reference(s)
Melting Point 156 - 160 °C [1]

Specific Rotation ([a]2°/D) -26° (c=1, CHCls) [1]

Purity (Typical) >98% [11[2]

2 - 8 °C, under inert gas

Storage Conditions (Nitrogen or Argon), protect [1112]
from light
Topological Polar Surface Area
40.46 A2 [2]
(TPSA)
LogP (Calculated) 3.2763 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 0 [2]

Solubility Profile

While comprehensive quantitative solubility data is not readily available in the literature, the
experimental protocols indicate that (S)-SPINOL is soluble in chlorinated solvents like
chloroform (CHCIs) and dichloromethane (CH2Clz), as well as other common organic solvents
such as tetrahydrofuran (THF), ethyl acetate (EA), and alcohols. Its large, non-polar
hydrocarbon framework combined with two polar hydroxyl groups suggests poor solubility in
non-polar solvents like hexanes and very low solubility in water.

Synthesis and Chiral Resolution

The production of enantiopure (S)-SPINOL has evolved from classical resolution of racemic
mixtures to more efficient direct asymmetric synthesis.

Racemic Synthesis and Resolution

The first synthesis of SPINOL, reported by Birman's group, involved a multi-step sequence that
produced a racemic mixture (a 1:1 mixture of (S)- and (R)-enantiomers).[3] This racemic
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SPINOL was then subjected to a challenging chiral resolution process.[3] A common method
for resolution involves reacting the racemic diol with a chiral resolving agent (e.g., an
enantiopure acid or base) to form a pair of diastereomeric salts.[4] These diastereomers,
having different physical properties, can then be separated by techniques like fractional
crystallization.[4][5] After separation, the resolving agent is removed to yield the pure
enantiomers.

Asymmetric Synthesis

Modern approaches focus on the direct catalytic asymmetric synthesis of SPINOL and its
derivatives, which is more atom-economical.[6] Chiral phosphoric acids (CPAs) have been
successfully employed to catalyze the intramolecular cyclization of achiral precursors, affording
axially chiral SPINOL derivatives in high yields and with excellent enantioselectivity (ee).[6] This
method avoids the need for stoichiometric chiral reagents and tedious resolution steps.

The primary application of (S)-SPINOL is as a scaffold for chiral catalysts. A key workflow
involves its conversion to a Chiral Phosphoric Acid (CPA), a powerful Brgnsted acid catalyst.
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Workflow: Synthesis of (S)-SPINOL-Derived Phosphoric Acid

Synthesis Steps
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Caption: Synthesis of a (S)-SPINOL-derived chiral phosphoric acid (CPA).

Experimental Protocols

The following are representative protocols based on methodologies reported in the literature.
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Protocol: Synthesis of an (S)-SPINOL Derivative via
Asymmetric Catalysis

This protocol is adapted from general procedures for the phosphoric acid-catalyzed asymmetric
synthesis of SPINOL derivatives.[6]

o Preparation: Add the achiral ketal substrate (0.1 mmol, 1.0 equiv) and a chiral phosphoric
acid catalyst (e.g., (R)-C2, 1-10 mol%) to an oven-dried 10 mL pressure Schlenk tube
equipped with a magnetic stir bar.

 Inert Atmosphere: Seal the tube and place it under an argon atmosphere.
¢ Solvent Addition: Add anhydrous chloroform (3 mL) via syringe.

» Reaction: Place the sealed tube in a pre-heated oil bath at the specified temperature (e.g.,
60-120 °C) and stir for the required duration (e.g., 24-72 hours), monitoring the reaction by
TLC.

o Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it
under reduced pressure.

 Purification: Purify the residue by flash column chromatography on silica gel, eluting with a
mixture of petroleum ether and ethyl acetate to afford the enantiomerically enriched (S)-
SPINOL derivative.

Protocol: Characterization of (S)-SPINOL

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDClIs).
o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.[7][8]

o The resulting spectra should be consistent with the C2-symmetric structure of SPINOL,
showing a specific number of distinct proton and carbon signals.

o Chiral High-Performance Liquid Chromatography (HPLC):
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o Determine the enantiomeric excess (ee) of the sample using a chiral stationary phase
(e.g., Chiralpak AD-H column).

o Use a mobile phase such as a mixture of hexane and isopropanol.

o The two enantiomers, (S)-SPINOL and (R)-SPINOL, will have different retention times,
allowing for their quantification and the calculation of ee.[9]

o Polarimetry:

o Prepare a solution of known concentration (e.g., 1.0 g/100 mL or c=1) in a suitable solvent
(e.g., chloroform).[1][10]

o Measure the optical rotation using a polarimeter at a standard wavelength (Sodium D-line,
589 nm) and temperature (20 °C).[11]

o Calculate the specific rotation using the formula: [a] = a/ (I x ¢), where a is the observed
rotation, | is the path length in decimeters, and c is the concentration in g/mL.

Applications in Asymmetric Catalysis

The primary utility of (S)-SPINOL is as a precursor to a vast library of chiral ligands and
organocatalysts. (S)-SPINOL-derived Chiral Phosphoric Acids (CPAs) are particularly
prominent Brgnsted acid catalysts. They operate by activating substrates through hydrogen
bonding in a well-defined chiral pocket, enabling high stereocontrol in a variety of chemical
reactions.

A generalized catalytic cycle for a CPA-catalyzed reaction, such as a Friedel-Crafts alkylation,
illustrates the mode of action.
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Generalized Catalytic Cycle for a CPA-Catalyzed Reaction
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Caption: Generalized catalytic cycle of a (S)-SPINOL-derived CPA.
These catalysts have proven effective in numerous transformations, including:

+ Friedel-Crafts Reactions: High yields and excellent enantioselectivities (up to 99% ee) have
been achieved in the reaction of indoles with imines.

+ Povarov and Pictet-Spengler Reactions: Demonstrating high activity and stereoselectivity in
the synthesis of nitrogen-containing heterocyclic compounds.

+ Transfer Hydrogenations: Efficiently reducing C=N bonds in various heterocycles with high
enantioselectivity.

Conclusion
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(S)-SPINOL is a powerful and versatile chiral scaffold that has had a significant impact on the
field of asymmetric synthesis. Its rigid Cz-symmetric structure, coupled with the ability for
straightforward derivatization, has led to the development of a wide array of high-performance
catalysts. The continued exploration of new SPINOL analogues and their applications promises
to further advance the capabilities of asymmetric catalysis, enabling the efficient and selective
synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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